2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione
Description
2-(1H-Indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a methylidene bridge substituted with an indole moiety at the C2 position. The compound belongs to a class of β-diketone derivatives, which are synthesized via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and aromatic aldehydes or amines .
Properties
IUPAC Name |
2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-17(2)8-15(19)13(16(20)9-17)7-11-10-18-14-6-4-3-5-12(11)14/h3-7,10,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVETXUPWVJBODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299662 | |
| Record name | 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40302-35-0 | |
| Record name | NSC131911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of indole-3-carbaldehyde with 5,5-dimethylcyclohexane-1,3-dione under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole moiety. The compound may exert its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., Cl in 3b) increase melting points compared to electron-donating groups (e.g., OCH3 in 3a) due to enhanced intermolecular interactions .
- Hydrazone derivatives (e.g., Compound 1) exhibit planar structures confirmed by X-ray crystallography, favoring π-π stacking and crystallinity .
Spectral Trends :
- C=O stretches in IR remain consistent (~1705 cm⁻¹) across derivatives, while substituent-specific peaks (e.g., C-Cl at 750 cm⁻¹ in 3b) aid structural confirmation .
- ¹H-NMR signals for methyl groups (δ ~1.03 ppm) and aromatic protons (δ ~7.45 ppm) are conserved in benzylidene analogs .
Biological Activity: Antimicrobial activity is prevalent in benzylidene derivatives (3a, 3b), likely due to hydrophobic interactions with microbial membranes . The antimycobacterial activity of the 2-hydroxyphenylamino derivative highlights the role of hydrogen-bonding groups in targeting Mycobacterium tuberculosis . Herbicidal activity in allyloxyamino derivatives (e.g., 18) correlates with radical-scavenging properties of the N-O bond .
Biological Activity
2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione, also known as 2-IDM, is a synthetic organic compound notable for its unique structure that combines an indole moiety with a cyclohexane-1,3-dione framework. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties, including anticancer and antimicrobial activities.
- Molecular Formula : C17H17NO2
- Molecular Weight : 267.32 g/mol
- CAS Number : 40302-35-0
Synthesis
The synthesis of 2-IDM typically involves the condensation of indole-3-carbaldehyde with 5,5-dimethylcyclohexane-1,3-dione under basic conditions. Common reagents include sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol, with the reaction often conducted under reflux to promote the formation of the desired product.
Biological Activity Overview
The biological activities of 2-IDM have been explored in various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that 2-IDM exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- A549 Cells : In a study involving rapidly dividing A549 cells, compounds derived from similar structures displayed preferential suppression compared to non-tumor fibroblast cells .
- Cytotoxicity : Several derivatives showed notable cytotoxicity against multiple cancer cell lines, suggesting that modifications to the indole structure can enhance biological activity .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Against Staphylococcus aureus : Indolylquinazolinones related to 2-IDM showed minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Activity against Mycobacterium tuberculosis : Certain derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis H37Rv, indicating potential for development into new therapeutic agents .
Table 1: Summary of Biological Activities
The mechanism by which 2-IDM exerts its biological effects is believed to involve interaction with specific cellular targets:
- Receptor Binding : The compound binds with high affinity to various receptors, influencing cellular signaling pathways and potentially leading to apoptosis in cancer cells.
- Biofilm Inhibition : It has been shown to inhibit biofilm formation in Staphylococcus aureus, which is critical for treating infections associated with biofilms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
